molecular formula C6H6ClN3OS B1278176 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde CAS No. 5305-56-6

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde

Cat. No.: B1278176
CAS No.: 5305-56-6
M. Wt: 203.65 g/mol
InChI Key: RYQKLDSPAVDWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H6ClN3OS and a molecular weight of 203.65 g/mol. This compound is characterized by the presence of an amino group, a chloro group, a methylsulfanyl group, and a carbaldehyde group attached to a pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with ammonia or an amine source . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and lower production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products Formed

    Oxidation: 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid.

    Reduction: 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-methanol.

    Substitution: 4-Amino-6-alkylamino-2-methylsulfanylpyrimidine-5-carbaldehyde.

Scientific Research Applications

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: Potential use in the development of pharmaceutical agents due to its structural similarity to known drugs.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloro-2-methylsulfanylpyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its solubility and reactivity.

    4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-methanol: Contains a primary alcohol group, which can undergo different chemical transformations compared to the aldehyde group.

Uniqueness

4-Amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .

Properties

IUPAC Name

4-amino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQKLDSPAVDWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431840
Record name 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-56-6
Record name 4-Amino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde (2 g, 7.36 mmol) in benzene (20 mL) was introduced NH3 gas for 30 minutes (hereinafter “min”). The formed solid was then filtered and recrystallized from EtOAc (15 mL) to give 1.18 g (80%) of pure 4-amino-6-chloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde. 1H-NMR: δ 2.50 (s, 3H), 7.28 (t, 3H, J=45 Hz, D2O exchangeable), 8.65 (d, 3H, J=41 Hz, D2O exchangeable), 10.11 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.